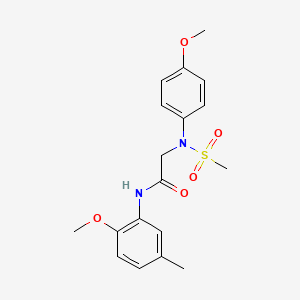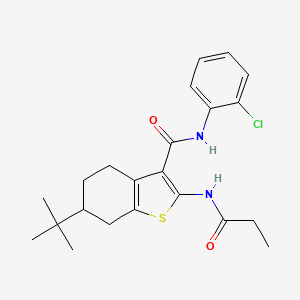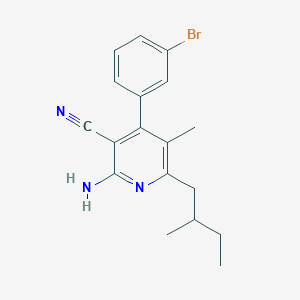![molecular formula C18H20N2O3 B3934663 1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol](/img/structure/B3934663.png)
1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol
Overview
Description
1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research. This compound has played a significant role in understanding the mechanism of action of β2-adrenergic receptors and their physiological and biochemical effects.
Mechanism of Action
1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol 118,551 selectively binds to β2-adrenergic receptors and blocks their activation by endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways mediated by β2-adrenergic receptors, including the activation of adenylyl cyclase and the subsequent increase in cyclic AMP levels.
Biochemical and Physiological Effects:
1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol 118,551 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol 118,551 inhibits the activation of β2-adrenergic receptors in a concentration-dependent manner. In vivo studies have shown that 1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol 118,551 reduces the bronchodilatory effects of β2-adrenergic receptor agonists and inhibits the lipolytic effects of epinephrine and norepinephrine.
Advantages and Limitations for Lab Experiments
1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist that can be used to study the specific effects of β2-adrenergic receptor activation. It is also relatively stable and can be stored for long periods of time. However, 1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol 118,551 has some limitations. It is not water-soluble and requires the use of organic solvents for administration. It is also relatively expensive compared to other β2-adrenergic receptor antagonists.
Future Directions
There are several future directions for the use of 1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol 118,551 in scientific research. One area of interest is the development of new drugs targeting β2-adrenergic receptors for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Another area of interest is the study of the role of β2-adrenergic receptors in cancer and the potential use of β2-adrenergic receptor antagonists as cancer therapeutics. Additionally, the use of 1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol 118,551 in combination with other drugs targeting β2-adrenergic receptors may provide new insights into the mechanism of action of these receptors and their role in disease.
Scientific Research Applications
1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol 118,551 has been extensively used in scientific research as a selective β2-adrenergic receptor antagonist. This compound has been used to study the mechanism of action of β2-adrenergic receptors and their physiological and biochemical effects. It has also been used in the development of new drugs targeting β2-adrenergic receptors.
properties
IUPAC Name |
1-[2-(hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-6-8-15(9-7-13)23-12-14(22)10-20-17-5-3-2-4-16(17)19-18(20)11-21/h2-9,14,21-22H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVKGGIQJPHBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3934595.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3934603.png)
![(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934611.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3934618.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934638.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3934645.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)

![2-methoxy-4-methyl-1-[2-(4-methyl-2-nitrophenoxy)ethoxy]benzene oxalate](/img/structure/B3934662.png)
![1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine](/img/structure/B3934669.png)
![1,3-dimethoxy-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934670.png)
![2-[methyl(1-thieno[2,3-d]pyrimidin-4-yl-4-piperidinyl)amino]ethanol](/img/structure/B3934680.png)